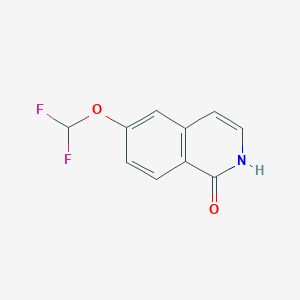

6-(Difluoromethoxy)isoquinolin-1(2H)-one

Descripción

Significance of Isoquinolin-1(2H)-one Core Structures in Synthetic Chemistry and Drug Discovery

The isoquinolin-1(2H)-one scaffold is a prominent heterocyclic motif that has garnered substantial attention in both synthetic chemistry and drug discovery. researchoutreach.org This core structure is a key component in a multitude of naturally occurring alkaloids and synthetically derived molecules that exhibit a wide array of biological activities. researchoutreach.org Its "privileged" status in medicinal chemistry stems from its ability to serve as a versatile template for the design of compounds targeting various physiological pathways.

Researchers have successfully developed numerous synthetic strategies to construct and functionalize the isoquinolin-1(2H)-one framework, leading to a diverse library of derivatives. rsc.orgrsc.org These synthetic endeavors are crucial as they open avenues to novel compounds with potential therapeutic applications. The operational simplicity and the ability to generate polycyclic N-heterocycles rapidly under metal-free conditions are among the notable advancements in the synthesis of these scaffolds.

The biological significance of isoquinolin-1(2H)-one derivatives is extensive. Studies have demonstrated their potential as potent anti-tumor agents, capable of inducing cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer. nih.gov For instance, certain 3-acyl isoquinolin-1(2H)-one derivatives have been identified as promising candidates for breast cancer therapy. nih.gov Furthermore, these scaffolds are being explored for the treatment of inflammatory conditions like rheumatoid arthritis, with some derivatives acting as inhibitors of hypoxia-inducible factor-1 (HIF-1) signaling. nih.gov The broad spectrum of activities also includes potential as antioomycete agents for agricultural applications, highlighting the versatility of this chemical class. rsc.orgnih.gov

The Role of Fluorinated Moieties in Chemical Scaffolds, with Specific Reference to the Difluoromethoxy Group

The incorporation of fluorine atoms or fluorine-containing groups into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. alfa-chemistry.com Fluorinated moieties can significantly influence properties such as metabolic stability, lipophilicity, bioavailability, and binding affinity. alfa-chemistry.commdpi.com

Among the various fluorinated substituents, the difluoromethoxy group (-OCF₂H) has attracted considerable interest due to its unique combination of properties. nih.gov This group is often considered a bioisostere of hydroxyl, thiol, or amine groups. alfa-chemistry.comacs.org A key feature of the difluoromethoxy group is its ability to act as a "lipophilic hydrogen bond donor," a characteristic that can facilitate stronger interactions with biological targets. alfa-chemistry.comacs.org

The difluoromethoxy group can modulate the lipophilicity of a compound, which is a critical factor for its ability to cross cell membranes. acs.org Unlike the more common trifluoromethyl (-CF₃) group, the difluoromethoxy group can offer a more nuanced adjustment of a molecule's properties. researchgate.net The synthesis of molecules containing the difluoromethoxy group has been an area of active research, with the development of new methods, such as visible-light photoredox catalysis, making these valuable functional groups more accessible for drug discovery programs. nih.gov

Overview of Current Research Directions for 6-(Difluoromethoxy)isoquinolin-1(2H)-one and Analogues

While extensive research exists on the broader class of isoquinolin-1(2H)-one derivatives, detailed studies focusing specifically on this compound are not widely prevalent in publicly accessible literature. However, based on the established significance of both the isoquinolin-1(2H)-one scaffold and the difluoromethoxy group, the research directions for this compound and its analogues can be inferred.

Current research on analogous structures involves the synthesis and evaluation of their biological activities. For instance, a recent study focused on the design and synthesis of diaryl substituted isoquinolin-1(2H)-one derivatives as inhibitors of HIF-1 signaling for the potential treatment of rheumatoid arthritis. nih.gov In this study, modifications at the 6-position of the isoquinolin-1-one core were explored to optimize activity. nih.gov Another area of investigation involves the synthesis of CF₂H-containing isoquinoline-1,3-diones through novel, metal-free, visible-light-promoted radical difluoromethylation and cyclization reactions. researchgate.net

Furthermore, the synthesis of various 3,4-dihydroisoquinolin-1(2H)-one derivatives has been pursued, with some analogues, such as 2-(4-(4-Chlorophenoxy)phenyl)-3-(4-(difluoromethoxy)phenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, being created and studied for their potential applications, for example as antioomycete agents. nih.gov General synthetic processes for preparing 6-substituted-1-(2H)-isoquinolinones have also been patented, indicating commercial interest in this class of compounds. google.com

Given these trends, future research on this compound would likely focus on its synthesis and its potential as a modulator of biological targets implicated in diseases such as cancer and inflammatory disorders. The unique electronic and steric properties of the difluoromethoxy group at the 6-position could lead to novel structure-activity relationships and potentially to the discovery of new therapeutic agents.

Structure

3D Structure

Propiedades

IUPAC Name |

6-(difluoromethoxy)-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c11-10(12)15-7-1-2-8-6(5-7)3-4-13-9(8)14/h1-5,10H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCLBSFDWXSSCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C=C1OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Functionalization of 6 Difluoromethoxy Isoquinolin 1 2h One

Electrophilic and Nucleophilic Reactions on the Isoquinolinone Core

The reactivity of the 6-(difluoromethoxy)isoquinolin-1(2H)-one core is characterized by the interplay of its constituent parts: the electron-rich pyridinone ring and the benzene (B151609) ring, which is influenced by the electron-withdrawing difluoromethoxy group. The isoquinolin-1(2H)-one system exists predominantly in the keto tautomeric form. thieme-connect.de

Nucleophilic Reactions: The isoquinolin-1(2H)-one moiety contains an amide functional group within a bicyclic system. Deprotonation of the N-H bond creates a potent ambident nucleophile, with potential reaction sites at the nitrogen and oxygen atoms. Reaction with electrophiles typically occurs at the nitrogen atom, which is the more common pathway. thieme-connect.de The electron-withdrawing nature of the difluoromethoxy substituent at the 6-position is expected to decrease the electron density of the aromatic ring system, potentially making the heterocyclic ring more susceptible to nucleophilic attack under certain conditions, although such reactions are less common for the core ring itself. The primary nucleophilic character is demonstrated through the N-H acidity.

Electrophilic Reactions: Electrophilic substitution on the isoquinolinone core, such as nitration or halogenation, primarily targets the benzene ring. The directing effects of the substituents on the ring govern the position of substitution. The difluoromethoxy group at C-6 is an ortho-, para-directing deactivator for electrophilic aromatic substitution due to the opposing inductive and resonance effects of the oxygen and fluorine atoms. Therefore, electrophilic attack would be expected to occur at the C-5 and C-7 positions, though the deactivating nature of the substituent necessitates relatively harsh reaction conditions. The pyridinone ring is generally less reactive towards electrophiles than the benzene ring.

Table 1: General Reactivity of the Isoquinolin-1(2H)-one Core

| Reaction Type | Reactant | Site of Reaction | General Outcome |

|---|---|---|---|

| Nucleophilic | Base (e.g., NaH, K₂CO₃) followed by an electrophile (e.g., Alkyl Halide) | N-atom | N-alkylation/N-acylation |

| Electrophilic | Nitrating agent (HNO₃/H₂SO₄), Halogenating agent (NBS, NCS) | Benzene ring (C-5, C-7) | Nitration or Halogenation |

Regioselective Functionalization at Specific Positions (e.g., C-4, C-8)

Achieving regioselective functionalization is critical for developing derivatives with specific properties. The C-4 position of the isoquinolin-1(2H)-one ring is particularly amenable to functionalization.

Functionalization at C-4: The C-4 position is activated by the adjacent nitrogen atom and the carbonyl group. It can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), providing a handle for further modifications, such as cross-coupling reactions. Additionally, the C-4 proton is sufficiently acidic to be removed by a strong base, allowing for directed ortho-metalation and subsequent reaction with various electrophiles.

Functionalization at C-8: The C-8 position is adjacent to the nitrogen atom in the heterocyclic ring. Functionalization at this position can be achieved through directed metalation-substitution sequences. By selecting an appropriate directing group on the nitrogen atom, it is possible to direct a lithium-halogen exchange or deprotonation to the C-8 position.

While specific examples for this compound are not prevalent in readily available literature, the general methodologies applied to other isoquinolinone derivatives serve as a blueprint for its regioselective functionalization.

Modifications at the N-Atom and Other Substitutable Positions for Structure-Activity Relationship Studies

Modifications at the nitrogen atom of the isoquinolinone core are a cornerstone of structure-activity relationship (SAR) studies in medicinal chemistry. The N-H group provides a convenient point for diversification.

N-Substitution: The nitrogen can be readily alkylated or arylated under basic conditions. A variety of alkyl, benzyl, and aryl groups can be introduced by reacting the deprotonated isoquinolinone with the corresponding halides or other electrophiles. These modifications can significantly impact the molecule's biological activity, solubility, and pharmacokinetic properties. For instance, in the development of ROCK-I inhibitors based on a 6-substituted isoquinolin-1-amine scaffold, modifications at other positions were crucial for optimizing potency and pharmacokinetic profiles. nih.gov

Table 2: Examples of N-Substitutions on the Isoquinolinone Ring for SAR Studies

| Reagents | Position of Modification | Type of Modification | Purpose |

|---|---|---|---|

| Alkyl halide, Base (e.g., K₂CO₃, NaH) | N-2 | N-Alkylation | Modulate lipophilicity, steric bulk |

| Aryl boronic acid, Cu(OAc)₂, Base | N-2 | N-Arylation | Introduce aromatic interactions |

Coupling Reactions for Extended Conjugated Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for extending the conjugated system of the isoquinolinone core, which is essential for applications in materials science and for creating complex pharmaceutical intermediates. To utilize these reactions, a halogen atom (typically Br or I) is first installed at a specific position (e.g., C-4, C-5, or C-7).

Suzuki Coupling: A bromo- or iodo-substituted this compound can be coupled with a wide range of boronic acids or esters to introduce new aryl or heteroaryl substituents.

Sonogashira Coupling: The reaction of a halo-isoquinolinone with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields alkynyl-substituted isoquinolinones. These products can serve as building blocks for more complex structures.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of various amine functionalities onto the isoquinolinone scaffold.

These coupling reactions provide access to a vast chemical space of derivatives with tailored electronic and photophysical properties.

Derivatization to Fused Heterocyclic Systems (e.g., pyrido[3,2,1-de]phenanthridinones, triazoloisoquinolines, benzimidazo-isoquinolones)

The isoquinolinone skeleton is a valuable precursor for the synthesis of more complex, polycyclic heterocyclic systems. These fused structures are often found in biologically active natural products and pharmaceuticals.

Benzimidazo-isoquinolones: A common strategy for synthesizing benzimidazo[2,1-a]isoquinolin-6(5H)-ones involves the condensation and cyclization of substituted 2-arylbenzimidazoles. nih.govnih.gov For example, radical cascade cyclization has been employed to construct these frameworks efficiently. nih.govresearchgate.net A derivative of this compound could potentially be modified to participate in similar cyclization reactions to afford the corresponding difluoromethoxy-substituted benzimidazo-isoquinolone.

Triazoloisoquinolines: Fused triazole rings can be constructed from isoquinoline (B145761) precursors. For instance, indolo[3,2-c]isoquinolines have been functionalized with triazolo-thiadiazole moieties. nih.gov Similar strategies could be envisioned starting from an appropriately functionalized this compound derivative, for example, by introducing an amino or hydrazino group that can undergo cyclization to form the triazole ring.

Pyrido[3,2,1-de]phenanthridinones: The synthesis of these complex, multi-ring systems often involves intramolecular cyclization strategies. While specific routes from isoquinolinones are less common, multi-step sequences involving the formation of key bonds through transition-metal-catalyzed reactions could potentially be designed to build this scaffold from a functionalized this compound.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzimidazo[2,1-a]isoquinolin-6(5H)-one |

| Indolo[3,2-c]isoquinoline |

| Isoquinolin-1(2H)-one |

| Pyrido[3,2,1-de]phenanthridinone |

Computational and Theoretical Investigations of 6 Difluoromethoxy Isoquinolin 1 2h One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and properties of molecules. nih.gov These methods allow for the optimization of molecular geometry and the prediction of various chemical and physical characteristics before a compound is synthesized. For 6-(Difluoromethoxy)isoquinolin-1(2H)-one, DFT calculations using basis sets such as B3LYP/6-31G(d,p) can provide a detailed understanding of its fundamental molecular behavior.

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. semanticscholar.orgnih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov Conversely, a large energy gap points to a more stable and less reactive molecule. researchgate.net This analysis helps predict the most reactive sites within a molecule. nih.gov For instance, in studies of related isoquinoline (B145761) derivatives, the introduction of different functional groups has been shown to modulate the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for an Isoquinoline Derivative The following data is representative of calculations performed on isoquinoline-based compounds and serves as an example of typical values obtained through DFT analysis.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.762 |

| LUMO | -1.938 |

| Energy Gap (ΔE) | 3.824 |

Source: Adapted from studies on isoquinoline functionalized chromophores. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for identifying the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net The MEP map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density and negative potential (attractive to electrophiles), while blue signifies regions of low electron density and positive potential (attractive to nucleophiles). Green and yellow areas represent intermediate or near-neutral potential. researchgate.netwalisongo.ac.id

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group (C=O) and the fluorine atoms of the difluoromethoxy group (-OCHF₂). These sites are the most likely to engage in hydrogen bonding or interact with electrophiles. researchgate.netwalisongo.ac.id

Positive Potential (Blue): Located around the hydrogen atom attached to the nitrogen in the isoquinolinone ring (N-H), making it a potential hydrogen bond donor site.

This analysis provides crucial insights into how the molecule will interact with other molecules, including biological receptors. researchgate.net

Computational methods can predict the vibrational frequencies of a molecule, which can then be correlated with experimental infrared (IR) spectra to assign specific absorption bands to corresponding molecular vibrations. nih.gov DFT calculations are frequently used to compute the harmonic vibrational frequencies of a molecule in its optimized geometric state. oatext.com

For this compound, theoretical calculations would predict the characteristic vibrational modes associated with its functional groups. While experimental data for this specific compound is not available, theoretical assignments can be made based on known absorption ranges for similar structures. vscht.cz

Table 2: Predicted IR Spectral Assignments for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3350 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 vscht.cz |

| C=O (Amide) | Stretching | 1640 - 1680 |

| C=C (Aromatic) | Stretching | 1400 - 1600 vscht.cz |

| C-O (Ether) | Stretching | 1050 - 1250 |

| C-F | Stretching | 1000 - 1400 |

Source: Data compiled from general IR spectroscopy tables and computational studies on related heterocyclic compounds. vscht.czrsc.org

These theoretical predictions are essential for interpreting experimental spectra and confirming the molecular structure. nih.gov

Most molecules are not rigid and can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis uses computational methods to determine the relative energies of these different conformers and identify the most stable, lowest-energy structure. researchgate.net

In this compound, the primary source of conformational flexibility is the rotation around the single bonds of the difluoromethoxy side chain (-O-CH-F₂). Quantum chemical calculations can map the potential energy surface as the dihedral angles of this group are varied relative to the plane of the isoquinoline ring. By comparing the calculated energies of the resulting conformers, it is possible to predict the most energetically favorable orientation of the difluoromethoxy group, which is critical for understanding its shape and how it fits into a biological target. researchgate.net

Molecular Modeling and Docking Studies to Predict Biological Interactions

Molecular modeling and docking are powerful in silico techniques used in drug discovery to predict how a small molecule (a ligand) interacts with a macromolecular target, such as a protein or enzyme. nih.gov These methods are crucial for understanding the potential biological activity of a compound and for designing new therapeutic agents. nih.gov

Molecular docking simulates the binding of a ligand to the active site of a target protein. The process involves generating multiple possible binding poses (orientations and conformations) of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each pose. arxiv.org The binding affinity is often expressed as a numerical score (e.g., in kcal/mol), where a more negative value typically indicates a more stable protein-ligand complex and, therefore, a stronger binding interaction. nih.gov

For this compound, docking studies could be performed against various enzyme targets to predict its potential as an inhibitor. For example, related quinazolinone and isoquinolinone cores have been investigated as binders for targets like protein kinases or serotonin receptors. nih.govcnr.it Docking results not only predict binding strength but also reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand in the active site.

Table 3: Illustrative Molecular Docking Results for Quinazolinone Derivatives against a Protein Kinase The following data is presented as an example of typical binding affinity scores obtained from docking studies of related heterocyclic compounds against a biological target.

| Compound | Binding Affinity (kcal/mol) |

| Native Ligand | -9.49 |

| Derivative 3a | -10.01 |

| Derivative 3f | -10.44 |

| Derivative 3g | -9.99 |

Source: Adapted from docking studies of quinazolin-12-one derivatives against the PDK1 enzyme. nih.gov

These predictions are instrumental in prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. frontiersin.org

Structure-Activity Relationship (SAR) Derivation via Computational Means

Computational methods are pivotal in elucidating the Structure-Activity Relationships (SAR) of bioactive molecules, providing insights that guide the design of more potent and selective compounds. For this compound, a combination of quantitative structure-activity relationship (QSAR) modeling and molecular docking would be the primary tools.

Quantitative Structure-Activity Relationship (QSAR)

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques to correlate the biological activity of a series of compounds with their 3D structural properties. For a series of isoquinolin-1(2H)-one analogs, these methods can identify the key steric and electronic features that influence their activity. For instance, in a study of pyrimido-isoquinolin-quinone derivatives, CoMFA and CoMSIA models were successfully developed to explain the structure-activity relationship and guide the design of new antibacterial compounds nih.gov. These models generate contour maps that visualize regions where modifications to the molecule, such as the introduction of the difluoromethoxy group at the 6-position, would likely enhance or diminish biological activity.

Molecular Docking

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would be crucial to understand its binding mode within a specific biological target. For example, docking studies on novel isoquinoline-1,3-dione derivatives as CDK4 inhibitors revealed the binding interactions and helped in the design of more potent molecules plos.org. Similarly, for this compound, docking could elucidate the role of the difluoromethoxy group in receptor binding, such as forming specific hydrogen bonds or hydrophobic interactions. The results from docking can provide a structural basis for the observed SAR and guide further chemical modifications.

A hypothetical SAR study on a series of isoquinolin-1(2H)-one derivatives might yield data that can be tabulated to highlight the impact of different substituents on activity.

Table 1: Hypothetical SAR Data for Isoquinolin-1(2H)-one Derivatives

| Compound | R1 | R2 | R3 | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| 1 | H | H | H | 10.5 |

| 2 | 6-OCHF2 | H | H | Predicted High |

| 3 | H | OCH3 | H | 5.2 |

| 4 | H | H | Cl | 8.1 |

Simulation of Crystalline Environments and Macroscopic Parameters

Computational simulations of crystalline environments are essential for understanding the solid-state properties of a compound, which are critical for its development as a therapeutic agent. These simulations can predict crystal structures and macroscopic parameters like solubility and melting point.

Crystal Structure Prediction

Methods based on statistical mechanics and quantum chemistry can be used to predict the most stable crystal packing of a molecule. By calculating the lattice energy of different possible crystal structures, the most likely polymorphs can be identified.

Density Functional Theory (DFT) in Solid-State

DFT calculations are a powerful tool for investigating the electronic structure and properties of crystalline solids. For this compound, DFT could be used to calculate vibrational spectra (IR and Raman) for the crystalline state, which can be compared with experimental data to validate the predicted crystal structure. Studies on other heterocyclic compounds have demonstrated the utility of DFT in analyzing vibrational modes and confirming molecular structures nih.gov. Furthermore, DFT can be used to compute various electronic properties of the crystal, such as the band gap and density of states, which are important for understanding its stability and reactivity in the solid state.

Table 2: Calculated Macroscopic Parameters for a Hypothetical Crystal Structure

| Parameter | Predicted Value |

|---|---|

| Lattice Energy (kJ/mol) | -120 |

| Density (g/cm³) | 1.45 |

| Melting Point (°C) | 180-185 |

In Silico Approaches for Mechanistic Pathway Elucidation

Computational chemistry provides invaluable tools for elucidating reaction mechanisms, allowing for the study of transition states and reaction intermediates that are often difficult to observe experimentally. For the synthesis or metabolic degradation of this compound, in silico methods can map out the most probable reaction pathways.

Transition State Theory and DFT

The combination of transition state theory with DFT calculations is a standard approach for studying reaction mechanisms. By locating the transition state structures and calculating the activation energies for different possible reaction steps, the most favorable reaction pathway can be determined. For instance, DFT has been used to study the cycloaddition reactions involved in the synthesis of isoquinoline derivatives, providing insights into the stereoselectivity of the reaction researchgate.net. For this compound, this approach could be used to investigate its formation from suitable precursors or its metabolic transformation in a biological system.

Molecular Dynamics (MD) Simulations

MD simulations can be used to study the dynamic aspects of a reaction, providing a more complete picture of the reaction pathway. By simulating the movement of atoms over time, MD can help to identify important conformational changes and solvent effects that influence the reaction mechanism. Quantum mechanics/molecular mechanics (QM/MM) methods are particularly useful here, as they allow a high level of theory to be used for the reacting species while the surrounding environment is treated with a more computationally efficient classical force field.

Table 3: Computationally Investigated Reaction Steps

| Reaction Step | Computational Method | Key Finding |

|---|---|---|

| Cyclization to form the isoquinolinone core | DFT | Identification of the transition state and calculation of the activation energy. |

| Introduction of the difluoromethoxy group | DFT | Elucidation of the reaction mechanism (e.g., nucleophilic substitution). |

Medicinal Chemistry and Pharmacological Relevance of Isoquinolin 1 2h One Scaffolds

Isoquinolin-1(2H)-one as a Promising Scaffold in Drug Discovery

The isoquinolin-1(2H)-one framework is recognized as a "privileged scaffold" in medicinal chemistry, signifying its recurring presence in a multitude of bioactive molecules and approved pharmaceuticals researchgate.netnih.gov. This structural motif, consisting of a fused benzene (B151609) and pyridinone ring system, serves as a versatile template for designing therapeutic agents. Its importance is underscored by its wide array of demonstrated pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory actions nih.govrsc.org.

The inherent drug-like properties of the isoquinolin-1(2H)-one core make it an attractive starting point for drug discovery programs. Synthetic chemists have developed numerous efficient methods for its construction and subsequent functionalization, allowing for the systematic exploration of chemical space around the core structure nih.govnih.gov. The ability to introduce a variety of substituents at different positions on the bicyclic system enables the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. The specific compound, 6-(Difluoromethoxy)isoquinolin-1(2H)-one, represents one such derivative where a difluoromethoxy group is installed at the 6-position, a modification intended to modulate properties such as metabolic stability and target affinity. The strategic modification of this scaffold continues to be a fruitful area of research, yielding novel compounds with significant therapeutic potential researchoutreach.org.

Scaffold Hopping Strategies for Novel Chemotypes

Scaffold hopping is a powerful strategy in modern drug design aimed at identifying novel molecular frameworks (chemotypes) that retain the biological activity of a known parent compound while offering improved properties such as potency, selectivity, or pharmacokinetics researchgate.net. This approach is particularly valuable for optimizing natural products or existing drug candidates by replacing the core structure with a bioisosteric equivalent that maintains the crucial three-dimensional arrangement of key pharmacophoric features researchgate.netunipa.it.

The primary goal of modifying a scaffold like isoquinolin-1(2H)-one is to alter and optimize its interaction profile with a target biomolecule, such as an enzyme or receptor. By strategically adding, removing, or changing functional groups, medicinal chemists can design ligands with enhanced binding affinity, improved selectivity, and novel mechanisms of action nih.gov. For example, the design of 2-aryl-8-hydroxy-isoquinolin-1(2H)-ones was based on a scaffold hopping approach to create novel inhibitors of the Epidermal Growth Factor Receptor (EGFR) nih.gov. The addition of the 2-aryl group and the 8-hydroxy substituent was intended to establish specific hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the EGFR kinase domain, mimicking the interactions of known inhibitors but with a novel chemical structure nih.gov. This rational design process, guided by an understanding of structure-activity relationships (SAR), allows for the development of compounds with precisely tailored biological activities researchgate.net.

Investigational Biological Activities and Mechanistic Insights

Derivatives of the isoquinolin-1(2H)-one scaffold have been investigated for a range of biological activities, primarily in the context of oncology and inflammatory diseases. The mechanistic studies often focus on their ability to interfere with key cellular processes by inhibiting specific enzymes or modulating critical signaling pathways.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, representing a major class of therapeutic drugs wikipedia.org. The isoquinolin-1(2H)-one scaffold has proven effective for developing inhibitors of protein kinases, a family of enzymes crucial for cell signaling. A notable example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that, upon activation, triggers intracellular signaling pathways promoting cell growth and proliferation; its overexpression is common in many cancers nih.govmdpi.com.

In one study, a series of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one derivatives were synthesized and evaluated for their ability to inhibit EGFR. This work was explicitly based on a scaffold hopping strategy to identify novel EGFR inhibitors nih.gov. The compounds were tested for their antiproliferative effects against human cancer cell lines known to overexpress EGFR. The most promising compounds were then assessed in an ELISA-based EGFR tyrosine kinase assay to confirm their direct inhibitory activity on the enzyme nih.gov. The results indicated that these isoquinolin-1(2H)-one derivatives function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation events necessary for signal transduction nih.govucsf.edu.

Table 1: Antiproliferative and EGFR Kinase Inhibitory Activities of Selected Isoquinolin-1(2H)-one Derivatives

| Compound | Substitution | A431 IC₅₀ (µM) | A549 IC₅₀ (µM) | EGFR-TK IC₅₀ (µM) |

|---|---|---|---|---|

| 6c | 2-(4-Chlorophenyl)-8-hydroxy | 1.8 | 2.5 | 0.08 |

| 6d | 2-(4-Bromophenyl)-8-hydroxy | 2.3 | 3.1 | 0.12 |

| 6a | 2-Phenyl-8-hydroxy | 5.6 | 7.8 | 0.35 |

| Gefitinib | Reference Drug | 0.15 | 8.5 | 0.03 |

This table is based on data presented in the study on 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitors. nih.gov

Beyond direct enzyme inhibition, small molecules can exert their effects by modulating complex cellular signaling pathways nih.govnih.gov. One such critical pathway, particularly relevant in cancer, is the Hypoxia-Inducible Factor 1 (HIF-1) signaling cascade nih.gov. HIF-1 is a transcription factor that acts as a master regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment frontiersin.org. It activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor growth and metastasis nih.govmdpi.com.

The HIF-1 signaling pathway is a key therapeutic target, and compounds that can inhibit its activity are of significant interest in oncology nih.gov. For instance, HIF-1 activation leads to the upregulation of glycolytic enzymes like 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3), which enhances the glycolytic rate in cancer cells (the Warburg effect) nih.gov. Small molecules that can interfere with this pathway could potentially reverse this metabolic shift. While direct studies on this compound's effect on HIF-1 signaling are not prominent, the general principle of using privileged scaffolds to develop modulators of such pathways is a well-established strategy in medicinal chemistry nih.govnih.gov. The structural versatility of the isoquinolin-1(2H)-one core makes it a suitable candidate for designing molecules that could potentially disrupt the protein-protein interactions necessary for HIF-1α stabilization or its binding to co-activators, thereby inhibiting its transcriptional activity.

Antimicrobial Activity and Related Binding Affinities

Derivatives of the isoquinolin-1(2H)-one scaffold have demonstrated notable antimicrobial properties against a range of pathogens. Certain aminoalkyl 1H-benzo[de]isoquinoline-1,3(2H)-diones have been synthesized and evaluated for their activity against both aerobic and anaerobic bacteria, as well as the yeast Candida albicans nih.gov. Among the tested compounds, two derivatives showed potent antibacterial and antifungal activities nih.gov.

A novel class of alkynyl isoquinolines has shown strong bactericidal effects against numerous Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) frontiersin.org. Key compounds from this class, HSN584 and HSN739, were effective in reducing MRSA load in macrophages and showed a low tendency for resistance development frontiersin.org. Preliminary mechanism-of-action studies suggest that these compounds may disrupt the cell wall and nucleic acid biosynthesis in S. aureus frontiersin.org. Furthermore, tricyclic isoquinoline (B145761) derivatives have also been identified with antibacterial properties against Gram-positive pathogens nih.gov.

Table 1: Antimicrobial Activity of Selected Isoquinolinone Derivatives

| Compound | Target Organism | Activity/MIC | Source |

|---|---|---|---|

| Compound 8d | Staphylococcus aureus | 16 µg/mL | nih.gov |

| Compound 8f | Staphylococcus aureus | 32 µg/mL | nih.gov |

| Compound 8f | Streptococcus pneumoniae | 32 µg/mL | nih.gov |

| HSN584 | Fluoroquinolone-resistant S. aureus | 4 µg/mL or 8 µg/mL | frontiersin.org |

| HSN739 | Fluoroquinolone-resistant S. aureus | 4 µg/mL or 8 µg/mL | frontiersin.org |

Anti-inflammatory Actions

The isoquinolin-1(2H)-one scaffold is a key component in compounds exhibiting significant anti-inflammatory effects. A novel isoquinoline derivative, CYY054c, has been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages. This inhibition leads to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and decreases the expression of iNOS and COX-2 researchgate.netdntb.gov.ua. In animal models of endotoxemia, CYY054c improved outcomes by reducing these inflammatory mediators and maintaining hemodynamic performance, suggesting its potential as a therapeutic agent for sepsis researchgate.netdntb.gov.ua.

Similarly, a series of isoquinoline-1-carboxamide derivatives were synthesized and evaluated for their effects on LPS-induced inflammation in microglial cells ijcrr.comresearchgate.net. The compound N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101) potently suppressed the production of pro-inflammatory mediators and reversed the suppression of the anti-inflammatory cytokine IL-10 ijcrr.comresearchgate.net. Its mechanism involves the inhibition of the MAPKs/NF-κB pathway, which also contributes to its anti-migratory effects in microglial cells, highlighting its potential for treating neurodegenerative disorders associated with neuroinflammation ijcrr.comresearchgate.net. Furthermore, certain isoquinolin-1(2H)-one derivatives bearing an aminosulfonyl moiety have been explored as inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in inflammation, showing significant inhibition of TNF-α nih.gov.

Table 2: Anti-inflammatory Activity of Selected Isoquinolinone Derivatives

| Compound | Mechanism/Target | Effect | Source |

|---|---|---|---|

| CYY054c | NF-κB pathway | Inhibited release of TNF-α, IL-1β, IL-6; reduced iNOS, COX-2 expression. | researchgate.netdntb.gov.ua |

| HSR1101 | MAPKs/NF-κB pathway | Suppressed IL-6, TNF-α, NO; reversed suppression of IL-10. | ijcrr.comresearchgate.net |

| Compound 17q | HIF-1 signaling | IC50 = 0.55 μM; reduced inflammation in RA synovial cells. | nih.gov |

| Compound G10 | COX-1 and COX-2 | IC50 = 5.0 µM (COX-1) and 10 µM (COX-2). |

Antiviral Mechanisms

Isoquinolone derivatives have emerged as a promising class of antiviral agents. A screening of a chemical library identified an isoquinolone compound, 3-(6-ethylbenzo[d]dioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H), as a potent inhibitor of both influenza A and B viruses, with EC50 values ranging from 0.2 to 0.6 μM. Further studies revealed that this class of compounds targets the viral polymerase activity, thereby suppressing viral RNA replication. Although the initial hit compound showed cytotoxicity, subsequent synthesis and structure-activity relationship studies led to the discovery of derivatives with greatly reduced cytotoxicity while maintaining antiviral activity.

The broader class of isoquinoline alkaloids interferes with multiple pathways crucial for viral replication, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase/extracellular-signal-regulated kinase (MEK/ERK) pathways. These natural compounds provide a foundation for developing therapeutics against a variety of viral infections by targeting host-cell mechanisms that viruses exploit for their life cycle.

Table 3: Antiviral Activity of a Selected Isoquinolinone Derivative

| Compound | Virus | EC50 | CC50 | Mechanism | Source |

|---|---|---|---|---|---|

| Compound 1 | Influenza A (PR8, HK), Influenza B (Lee) | 0.2 - 0.6 µM | 39.0 µM | Inhibits viral polymerase activity | |

| Compound 21 | Influenza A (PR8, HK), Influenza B (Lee) | 9.9 - 18.5 µM | >300 µM | Inhibits viral polymerase activity |

Anticancer Potency through Specific Molecular Targets

The isoquinolin-1(2H)-one scaffold is a cornerstone in the development of anticancer agents that act through various specific molecular mechanisms.

Tubulin Polymerization Inhibition: Certain derivatives of isoquinolinones have been identified as inhibitors of tubulin polymerization, a critical process for cell division. Hydroxy-substituted 5,6-dihydroindolo[2,1-alpha]isoquinolines bind to the colchicine-binding site on tubulin, thereby inhibiting its polymerization and exerting cytostatic activity. For instance, the (+)-isomers of 6-propyl- and 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline showed potent inhibition with IC50 values of 11 and 3.1 μM, respectively. Similarly, 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones represent another promising scaffold for developing novel tubulin polymerization inhibitors that target the colchicine site.

Cell Cycle Arrest: Isoquinolinone derivatives have been shown to induce cell cycle arrest in cancer cells at different phases. A novel 3-acyl isoquinolin-1(2H)-one, compound 4f, was found to arrest the cell cycle at the G2 phase in breast cancer cells, which was associated with the suppressed expression of the CDK1 protein. Other studies have reported that tetrahydro-triazolo[3,4-a]isoquinoline chalcones can induce cell growth arrest at the G1 phase, thereby inhibiting the G1/S transition and progression of the cell cycle.

Apoptosis Induction: The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. The 3-acyl isoquinolin-1(2H)-one derivative 4f was demonstrated to induce apoptosis in breast cancer cells through the mitochondria-mediated intrinsic pathway. This was evidenced by the upregulation of Bax, downregulation of Bcl-2, and activation of cleaved caspases 3, 7, and 9. The compound also inhibited the MEK/ERK and p38 MAPK pathways, which are involved in cell proliferation and survival. Additionally, this compound was found to induce GSDME-mediated pyroptosis, another form of programmed cell death. Fused benzimidazole-isoquinolinones have also been constructed that effectively induce cell-cycle arrest and apoptosis in colorectal cancer cells.

Table 4: Anticancer Mechanisms of Selected Isoquinolinone Derivatives

| Compound/Derivative Class | Cancer Type | Mechanism | Key Findings | Source |

|---|---|---|---|---|

| (+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline | Breast Cancer | Tubulin Polymerization Inhibition | IC50 = 3.1 µM | |

| 3-acyl isoquinolin-1(2H)-one (4f) | Breast Cancer | G2 Cell Cycle Arrest & Apoptosis Induction | Suppressed CDK1, activated caspases, inhibited MEK/ERK pathway. | |

| Tetrahydro-triazolo[3,4-a]isoquinoline chalcones (Compound 8) | Breast Cancer | G1 Cell Cycle Arrest & Apoptosis Induction | Stimulated apoptotic death to 17.28%. | |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 cell lines | Growth Inhibition | Effectively prevents tumor cell growth (average lg GI50 = -5.18). |

Antidiabetic Research Contexts

While research specifically targeting isoquinolin-1(2H)-one derivatives for antidiabetic activity is an emerging field, the broader class of isoquinoline alkaloids has shown significant potential. Compounds with isoquinoline-related structures have been investigated for their ability to inhibit α-glycosidase and α-amylase, enzymes that play a crucial role in carbohydrate digestion and blood sugar levels. Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes mellitus.

Notably, the isoquinoline alkaloid berberine has been studied for its beneficial effects in the context of diabetic complications. It has been shown to reshape lipid droplet homeostasis by modulating lipophagy, which may help in alleviating lipotoxicity in conditions like diabetic cardiomyopathy and diabetic kidney disease ijcrr.com. The pharmacological activities of related quinoline and isoindoline compounds in targeting enzymes relevant to diabetes suggest that the isoquinolin-1(2H)-one scaffold could be a valuable template for designing new antidiabetic agents.

Potential in Crop Protection Agents (e.g., Antioomycete Activity)

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a promising starting point for the development of crop protection agents. A study involving 59 derivatives of this scaffold revealed significant antioomycete activity against the plant pathogen Pythium recalcitrans. One particular compound, I23, demonstrated a high in vitro potency against P. recalcitrans with an EC50 value of 14 μM, which was more effective than the commercial agent hymexazol (37.7 μM).

In vivo testing showed that compound I23 provided a preventive efficacy of 96.5% at a dose of 5.0 mg per pot. The mode of action is suggested to be the disruption of the biological membrane systems of the pathogen. Furthermore, other isoquinolin-1(2H)-one derivatives have shown moderate control against various other plant pathogens, including Blumeria graminis, Puccinia recondite, Botrytis cinerea, and Plasmopara viticola. These findings underscore the potential of this chemical class in agricultural applications for managing plant diseases.

Table 5: Activity of Isoquinolinone Derivatives in Crop Protection

| Compound | Target Pathogen | Activity (EC50) | In Vivo Efficacy | Source |

|---|---|---|---|---|

| I23 | Pythium recalcitrans | 14 µM | 96.5% at 5.0 mg/pot |

Structure-Activity Relationship (SAR) Studies of Substituted Isoquinolinone Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the isoquinolin-1(2H)-one scaffold. Research has shown that the biological activity of these derivatives is highly dependent on the nature and position of substituents on the isoquinoline ring system.

For antiviral activity against influenza, modifications on all three rings of the phenylisoquinolone core were investigated. It was found that certain substitutions could maintain potent antiviral activity while significantly reducing cytotoxicity. For instance, the presence of a methoxy group at the R7 position could be linked to cytotoxicity, depending on modifications at other positions.

In the context of anticancer activity, the nature of the substituent at the C(4) and 3-N positions of the isoquinoline ring critically affects the level of activity. The most effective anticancer compounds were those with a thiazolyl or pyrazolyl substituent at the 3-amino group and no substituents at the C(4) position.

For antioomycete activity, 3D-quantitative structure-activity relationship (3D-QSAR) studies revealed the necessity of a C4-carboxyl group for potent activity against P. recalcitrans and provided insights into other structural requirements for further optimization. The ability to independently change substituents around the core scaffold allows for the generation of diverse chemical libraries to screen for valuable molecules in various therapeutic and agricultural applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Difluoromethoxy)isoquinolin-1(2H)-one, and how do reaction conditions influence yield?

- Methodology : Copper-catalyzed cascade reactions (e.g., coupling 2-halobenzamides with fluorinated intermediates) under mild conditions can achieve efficient cyclization . Optimize solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading (5–10 mol% CuI) to enhance yields. For electron-withdrawing substituents like difluoromethoxy, consider pre-functionalization strategies to mitigate steric hindrance .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to resolve substituent positions. X-ray crystallography is recommended for unambiguous confirmation of the difluoromethoxy orientation .

Q. How can researchers perform initial biological screening to identify potential therapeutic applications?

- Methodology : Conduct in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) using MTT or CellTiter-Glo® to measure IC₅₀ values. Include enzymatic screens (e.g., PI3K inhibition assays) to evaluate kinase-targeting potential .

Advanced Research Questions

Q. What strategies resolve low yields in synthesizing fluorinated isoquinolinones, particularly with bulky substituents like difluoromethoxy?

- Methodology : Employ directing groups (e.g., -Bpin) to enhance regioselectivity during cyclization. Explore microwave-assisted synthesis to reduce reaction times and improve purity. For steric challenges, use flow chemistry to maintain consistent reaction conditions .

Q. How does the difluoromethoxy group influence bioactivity compared to other substituents (e.g., methoxy or hydroxy)?

- Methodology : Compare structure-activity relationships (SAR) by synthesizing analogs with varying substituents. Assess lipophilicity (logP) via HPLC and correlate with membrane permeability. Fluorine’s electronegativity may enhance binding affinity to hydrophobic enzyme pockets (e.g., PI3K’s ATP-binding site) .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets like TNF-α or Cdc25B phosphatases?

- Methodology : Use surface plasmon resonance (SPR) to measure binding kinetics. Perform molecular docking (e.g., AutoDock Vina) with crystallographic structures of target proteins (e.g., PDB: 2GQ) to predict binding modes. Validate via site-directed mutagenesis of key residues .

Q. How does the compound’s stability vary under physiological conditions, and what formulations mitigate degradation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.